4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine
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Overview
Description
4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine is a useful research compound. Its molecular formula is C22H15ClN2 and its molecular weight is 342.83. The purity is usually 95%.
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Scientific Research Applications
1. Chemopreventive Potential
A study evaluated the chemopreventive potential of a compound structurally related to 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine, specifically 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one. This compound demonstrated an ability to suppress oral carcinogenesis initiated by 7,12-dimethylbenz[a]anthracene (DMBA), suggesting potential chemopreventive effects by modulating lipid peroxidation and enhancing the levels of antioxidant enzymes in the oral mucosa (Thanusu, Kanagarajan, Nagini, & Gopalakrishnan, 2011).
2. Antimalarial Activity
Compounds structurally related to this compound, specifically a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, were evaluated for antimalarial activity. These compounds showed high potency against resistant strains of malaria and excellent activity in primate models, encouraging clinical trials in humans (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
3. Antidiabetic Effect
Another structurally related compound, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol, was discovered to have antidiabetic effects, enhancing glucose-dependent insulin secretion and preserving pancreatic β-cell function in diabetic mice, demonstrating a potential therapeutic application for diabetes management (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).
4. Central Nervous System Therapeutics
A brain retentive microtubule-stabilizing triazolopyrimidine, related to the compound , was investigated for its potential as a central nervous system therapeutic. The study indicated that the compound selectively accumulates within the CNS, hinting at its potential use in developing therapies for CNS disorders (Cornec, James, Kovalevich, Trojanowski, Lee, Smith, Ballatore, & Brunden, 2015).
Mechanism of Action
Target of Action
4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine primarily targets specific proteins involved in cellular signaling pathways. These targets often include kinases, which play crucial roles in regulating cell growth, differentiation, and apoptosis. By binding to these kinases, the compound can modulate their activity, leading to downstream effects on cellular functions .
Mode of Action
The compound interacts with its targets through competitive inhibition. By binding to the active site of the kinase, it prevents the natural substrate from accessing the site, thereby inhibiting the kinase’s activity. This inhibition can lead to reduced phosphorylation of downstream targets, altering various cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
The inhibition of kinases by 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine affects several biochemical pathways. Key pathways include the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the PI3K/AKT pathway, which regulates cell growth and metabolism. Disruption of these pathways can lead to decreased cell proliferation and increased apoptosis, making the compound potentially useful in cancer therapy .
Pharmacokinetics
The pharmacokinetics of 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed well when administered orally, with good bioavailability. It is distributed throughout the body, with a preference for tissues with high kinase activity. Metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys .
Result of Action
At the molecular level, the inhibition of kinases by 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine leads to reduced phosphorylation of key proteins involved in cell signaling. This results in decreased cell proliferation and increased apoptosis. At the cellular level, these effects can lead to reduced tumor growth and potentially shrinkage of existing tumors, highlighting the compound’s potential as an anti-cancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures can lead to degradation. Additionally, the presence of other drugs or biomolecules can lead to competitive inhibition or synergistic effects, impacting the compound’s overall efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-2-phenyl-6-(4-phenylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-21-15-20(24-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWMUTCXVNBWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689538-58-6 |
Source
|
Record name | 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.